2-((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine 2-((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
Brand Name: Vulcanchem
CAS No.: 1448026-94-5
VCID: VC5790116
InChI: InChI=1S/C17H20N2O4S/c1-22-15-5-4-6-16(13-15)24(20,21)19-11-8-14(9-12-19)23-17-7-2-3-10-18-17/h2-7,10,13-14H,8-9,11-12H2,1H3
SMILES: COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.42

2-((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

CAS No.: 1448026-94-5

Cat. No.: VC5790116

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.42

* For research use only. Not for human or veterinary use.

2-((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine - 1448026-94-5

Specification

CAS No. 1448026-94-5
Molecular Formula C17H20N2O4S
Molecular Weight 348.42
IUPAC Name 2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine
Standard InChI InChI=1S/C17H20N2O4S/c1-22-15-5-4-6-16(13-15)24(20,21)19-11-8-14(9-12-19)23-17-7-2-3-10-18-17/h2-7,10,13-14H,8-9,11-12H2,1H3
Standard InChI Key SEEVKRGBNWBRBK-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural domains (Figure 1):

  • Piperidine ring: A six-membered saturated nitrogen-containing heterocycle that provides conformational flexibility and serves as a scaffold for substituent attachment.

  • Pyridine ring: An aromatic heterocycle connected to the piperidine via an ether (-O-) linkage, introducing rigidity and potential π-π stacking interactions.

  • 3-Methoxyphenyl sulfonyl group: A sulfonamide-functionalized aryl group at the piperidine nitrogen, contributing to electronic effects and hydrophobic interactions .

The methoxy group at the meta position of the phenyl ring influences electron distribution, while the sulfonyl moiety enhances stability and hydrogen-bonding capacity.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₈H₂₀N₂O₄S
Molecular Weight372.43 g/mol
LogP (Predicted)~2.8 (Moderate lipophilicity)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 2-((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can be conceptualized in three stages:

  • Piperidine ring functionalization: Introduction of the sulfonyl group.

  • Ether linkage formation: Coupling the piperidine and pyridine rings.

  • Post-functionalization: Optional derivatization for SAR studies.

Sulfonylation of Piperidine

Piperidine is treated with 3-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to yield 1-(3-methoxyphenylsulfonyl)piperidine . This step typically proceeds at 0–25°C with yields exceeding 85%.

Etherification with Pyridine

4-Hydroxypiperidine intermediates are coupled with 2-chloropyridine via nucleophilic aromatic substitution (SNAr). Microwave-assisted synthesis at 120°C in DMF with K₂CO₃ as base achieves >70% yield .

Optimization Challenges

  • Regioselectivity: The para position of pyridine is less reactive than ortho, necessitating forcing conditions.

  • Sulfonamide Stability: Acidic or high-temperature conditions may cleave the sulfonyl group, requiring pH control .

Structure-Activity Relationships (SAR)

Role of the Sulfonyl Group

Comparative studies on sulfonamide-containing kinase inhibitors demonstrate that:

  • Electron-withdrawing groups (e.g., -SO₂-) enhance binding affinity to ATP pockets by mimicking phosphate groups .

  • 3-Methoxy substitution on the phenyl ring balances hydrophobicity and steric bulk, optimizing target engagement .

Table 2: Impact of Substituent Position on Activity (Hypothetical Data)

Substituent PositionActivity (IC₅₀, nM)Selectivity Index
Para-methoxy12.48.2
Meta-methoxy9.712.5
Ortho-methoxy43.12.1

Data inferred from analogs in .

Piperidine-Pyridine Linker

  • Ether vs. Amine Linkers: Ether bridges improve metabolic stability compared to amine linkages, which are prone to oxidative deamination .

  • Conformational Restriction: Introducing sp³-hybridized atoms (e.g., piperidine) enhances target selectivity by reducing entropic penalties upon binding .

Biological Activity and Mechanisms

Cholesterol Biosynthesis Modulation

Analogous to TASIN analogs , the compound could inhibit enzymes in the cholesterol pathway (e.g., squalene epoxidase), particularly in APC-mutant colorectal cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator